molecular formula C27H29NO6 B5021405 2-methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

2-methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No. B5021405
M. Wt: 463.5 g/mol
InChI Key: DKTKIOIDABVGDI-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its molecular formula, structural formula, and other identifiers such as CAS number, InChI, and SMILES string. These identifiers provide a unique way to represent the compound and can be used to search for information about the compound in chemical databases .


Synthesis Analysis

The synthesis of a complex organic compound often involves multiple steps, each requiring specific reagents and conditions. The yield, purity, and stereochemistry of each step can significantly affect the overall synthesis .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure of organic compounds .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with different reagents, under different conditions, and with different catalysts .


Physical And Chemical Properties Analysis

This includes studying properties such as solubility, melting point, boiling point, optical activity, and stability under various conditions .

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This can involve binding to specific proteins, disrupting cellular processes, or modulating signaling pathways .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a compound, including physical and health hazards, precautions for handling and use, and procedures for storage and disposal .

properties

IUPAC Name

2-methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO6/c1-16-24(27(31)34-12-11-32-2)25(18-9-10-21(29)23(15-18)33-3)26-20(28-16)13-19(14-22(26)30)17-7-5-4-6-8-17/h4-10,15,19,25,28-29H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTKIOIDABVGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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